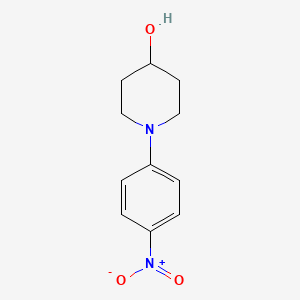

1-(4-Nitrophenyl)-4-piperidinol

Descripción

Significance and Context within Chemical Sciences

The significance of 1-(4-Nitrophenyl)-4-piperidinol in the chemical sciences is best understood by examining its constituent parts. The piperidine (B6355638) scaffold is a crucial pharmacophore found in numerous biologically active compounds and approved drugs. chemnet.com The presence of the 4-nitrophenyl group introduces specific electronic and steric properties that can influence the molecule's reactivity and potential biological interactions. The nitro group, being a strong electron-withdrawing group, can activate the phenyl ring for nucleophilic aromatic substitution reactions, a common strategy in the synthesis of more complex molecules. chemeo.com

Furthermore, the hydroxyl group on the piperidine ring provides a site for further functionalization, such as esterification or etherification, allowing for the generation of a diverse library of derivatives. This makes compounds like this compound valuable as intermediates in the synthesis of novel chemical entities with potential therapeutic applications.

Historical Perspectives and Initial Investigations

While early and specific investigations into this compound are not well-documented in readily available literature, the foundational research on related piperidine and nitrophenyl compounds dates back several decades. The synthesis and reactions of piperidine derivatives have been a cornerstone of heterocyclic chemistry. For instance, the synthesis of related compounds like 1-(4-nitrophenyl)piperidine (B1293623) has been known for some time. synquestlabs.combldpharm.com

Initial investigations into similar molecules were often driven by the quest for new pharmaceuticals. For example, the synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, a key intermediate for triazole antifungal medicines, highlights the long-standing interest in compounds containing the nitrophenylpiperazine/piperidine core. bldpharm.comchemicalbook.com These historical studies laid the groundwork for the exploration of a wide array of substituted piperidines, including the subject of this article.

Current Research Landscape and Emerging Trends

The current research landscape for nitrophenyl-substituted piperidines and related heterocycles is vibrant, with a strong focus on medicinal chemistry and materials science. Researchers are actively exploring these compounds as precursors for a variety of therapeutic agents. For example, the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610) is a precursor for 4-thiomorpholinoaniline, a building block in the development of antidiabetic, antimigraine, and antimicrobial agents.

A significant trend is the use of these compounds in the synthesis of kinase inhibitors and other targeted therapies. The nitrophenyl group can often be reduced to an amino group, which then serves as a handle for further chemical modifications, leading to the creation of complex molecules with specific biological targets. While direct studies on this compound are not prominent, the ongoing research on structurally similar molecules indicates a continuing interest in the potential of this chemical scaffold.

Role as a Model Compound in Chemical Studies

Due to the limited specific research available, the role of this compound as a model compound is largely inferred from studies on analogous structures. The presence of distinct functional groups—the secondary alcohol, the tertiary amine, and the nitroaromatic moiety—makes it a potentially useful model for studying various chemical transformations.

For instance, the piperidine ring can adopt different conformations, and the substituents can influence this equilibrium. The crystal structure of the related piperidinium (B107235) 4-nitrophenolate (B89219) reveals a chair conformation for the piperidine ring. This type of structural information is crucial for understanding the stereochemical outcomes of reactions and for designing molecules with specific three-dimensional shapes for biological targeting.

Moreover, the nitro group can serve as a handle for a variety of chemical reactions, including reduction to an amine, which dramatically alters the electronic properties of the aromatic ring. This transformation is a key step in the synthesis of many pharmaceutical ingredients.

Interactive Data Tables

Table 1: Basic Information for this compound

| Property | Value | Source |

| CAS Number | 79421-45-7 | sigmaaldrich.combldpharm.comlookchem.com |

| Molecular Formula | C₁₁H₁₄N₂O₃ | sigmaaldrich.combldpharm.comlookchem.com |

| IUPAC Name | 1-(4-nitrophenyl)piperidin-4-ol | sigmaaldrich.com |

| InChI | 1S/C11H14N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4,11,14H,5-8H2 | sigmaaldrich.com |

| InChIKey | RNPWPESLLCUROD-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Physicochemical Properties of the Related Compound 1-(4-Nitrophenyl)piperidin-2-one

| Property | Value | Source |

| Molecular Weight | 220.22 g/mol | sigmaaldrich.com |

| XLogP3 | 1.5 | sigmaaldrich.com |

| Hydrogen Bond Donor Count | 0 | sigmaaldrich.com |

| Hydrogen Bond Acceptor Count | 3 | sigmaaldrich.com |

| Rotatable Bond Count | 1 | sigmaaldrich.com |

Table 3: Physicochemical Properties of the Related Compound 1-(4-Nitrophenyl)piperidin-4-one

| Property | Value | Source |

| Empirical Formula | C₁₁H₁₂N₂O₃ | lookchem.com |

| Molecular Weight | 220.22 | lookchem.com |

| Form | Solid | lookchem.com |

| InChI | 1S/C11H12N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2 | lookchem.com |

| InChI Key | CRGRJUULGQHKOZ-UHFFFAOYSA-N | lookchem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4,11,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPWPESLLCUROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346645 | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79421-45-7 | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79421-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Precursor Chemistry and Derivatization Strategies

Synthesis from Nitro-substituted Phenyl Halides and Piperidinols

A primary and efficient method for the synthesis of 1-(4-Nitrophenyl)-4-piperidinol is the nucleophilic aromatic substitution (SNAr) reaction between a nitro-substituted phenyl halide and 4-piperidinol. The strong electron-withdrawing nature of the nitro group in the para position activates the aromatic ring towards nucleophilic attack by the secondary amine of the 4-piperidinol.

The reaction typically involves combining 4-piperidinol with an activated aryl halide, such as 1-fluoro-4-nitrobenzene, in the presence of a base and a suitable solvent. nih.gov The fluoride (B91410) is an excellent leaving group in SNAr reactions. The base, often a tertiary amine like triethylamine (B128534) or an inorganic carbonate like potassium carbonate, serves to deprotonate the piperidinol's nitrogen or neutralize the hydrogen halide formed during the reaction. The reaction is commonly performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.

A general representation of this synthesis is as follows: 1-Fluoro-4-nitrobenzene + 4-Piperidinol → this compound + HF

This direct N-arylation approach is highly effective due to the high reactivity of the activated phenyl halide and the commercial availability of the starting materials. mdpi.com

Exploiting 4-Piperidinol Scaffolds

The synthesis described above is a prime example of exploiting the 4-piperidinol scaffold. nist.govchemicalbook.com 4-Piperidinol is a versatile building block in organic synthesis because it contains two key functional groups: a secondary amine within the heterocyclic ring and a secondary alcohol. The nitrogen atom's nucleophilicity allows for a variety of N-functionalization reactions, including the N-arylation with nitro-substituted phenyl halides.

The presence of the hydroxyl group at the 4-position offers a site for further chemical modifications, although for the synthesis of the target compound, it is the reactivity of the piperidine (B6355638) nitrogen that is harnessed. The stability of the piperidine ring and the defined stereochemistry of the hydroxyl group (if resolved) make it a valuable scaffold for building more complex molecules. The direct use of this scaffold simplifies the synthetic pathway, avoiding the need to construct the piperidine ring from acyclic precursors.

Mannich Base Chemistry in Piperidinol Synthesis

While not a direct route to this compound, Mannich base chemistry is a powerful tool for the synthesis of the core piperidine structure, which can then be converted to a 4-piperidinol derivative. The classical Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen atom (like a ketone).

To synthesize a 4-piperidone (B1582916) scaffold, a variation of the Mannich reaction is employed. This typically involves the reaction of a primary amine, two equivalents of an aldehyde (e.g., formaldehyde), and a ketone that can be dialkylated, such as acetone (B3395972) or a derivative. This process assembles the piperidin-4-one ring system.

For instance, reacting a primary amine (R-NH₂) with formaldehyde (B43269) and acetone dicarboxylate can lead to a substituted 4-piperidone. Subsequently, the ketone functionality of the synthesized 4-piperidone can be reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding the corresponding 4-piperidinol. If 4-nitroaniline (B120555) were used as the primary amine in such a sequence, it could potentially lead to the target molecule, although this is a more circuitous route compared to direct N-arylation.

Analytical Validation of Synthetic Products

The structural confirmation of newly synthesized this compound is established through a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework and the presence of specific functional groups.

Spectroscopic Characterization Techniques

NMR spectroscopy is the most definitive method for the structural elucidation of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 4-nitrophenyl group typically appear as a pair of doublets (an AA'BB' system) in the downfield region (around δ 8.2 and δ 7.0 ppm) due to the strong deshielding effect of the nitro group and the piperidine nitrogen. The protons on the piperidine ring attached to the nitrogen (α-protons) would also be deshielded and appear as a multiplet. The protons adjacent to the hydroxyl-bearing carbon (β-protons) and the proton on the hydroxyl-bearing carbon itself (CH-OH) would appear in the mid-field region. The hydroxyl proton (OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms. The aromatic carbons will appear in the δ 110-155 ppm range, with the carbon attached to the nitro group being the most deshielded. The carbons of the piperidine ring will resonate in the aliphatic region, with the carbons alpha to the nitrogen appearing around δ 45-55 ppm and the carbon bearing the hydroxyl group (C-OH) appearing further downfield around δ 65-75 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 2H | Ar-H (ortho to NO₂) |

| ~6.95 | d | 2H | Ar-H (meta to NO₂) |

| ~3.90 | m | 1H | CH-OH |

| ~3.75 | m | 2H | N-CH₂ (axial/equatorial) |

| ~3.20 | m | 2H | N-CH₂ (axial/equatorial) |

| ~1.95 | m | 2H | CH₂ (axial/equatorial) |

| ~1.65 | m | 2H | CH₂ (axial/equatorial) |

| Variable | br s | 1H | OH |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~152.5 | Ar-C (C-N) |

| ~139.0 | Ar-C (C-NO₂) |

| ~125.5 | Ar-CH (ortho to NO₂) |

| ~114.0 | Ar-CH (meta to NO₂) |

| ~67.0 | C-OH |

| ~47.0 | N-CH₂ |

| ~34.0 | CH₂ |

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. nist.gov

For this compound, the IR spectrum is expected to display several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic piperidine ring are observed in the 2950-2850 cm⁻¹ region. One of the most characteristic features would be the strong, sharp peaks corresponding to the nitro group (NO₂); the asymmetric stretching vibration appears around 1520-1490 cm⁻¹, and the symmetric stretching is found near 1350-1320 cm⁻¹. nist.govnih.gov Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (Piperidine) |

| 1600-1580 | C=C stretch | Aromatic ring |

| 1520-1490 (strong) | N-O asymmetric stretch | Nitro (NO₂) |

| 1350-1320 (strong) | N-O symmetric stretch | Nitro (NO₂) |

| 1250-1150 | C-N stretch | Aryl-amine |

| 1100-1000 | C-O stretch | Secondary alcohol |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₁₁H₁₄N₂O₃, the expected exact mass is approximately 222.1004 g/mol .

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Furthermore, fragmentation patterns can provide valuable structural information. Common fragmentation pathways for similar structures often involve the loss of a water molecule (-18 Da) from the piperidinol ring, cleavage of the piperidine ring, or loss of the nitro group (-46 Da). While specific experimental data for this compound is not widely published, analysis of the related compound 1-(4-nitrophenyl)piperidine (B1293623) (lacking the 4-hydroxyl group) shows a molecular ion at m/z 206, corresponding to its molecular weight. This highlights the importance of the hydroxyl group in the mass spectrum of the title compound.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | ~223.1077 |

| [M]⁺ | Molecular Ion | ~222.1004 |

| [M-H₂O]⁺ | Loss of Water | ~204.0898 |

| [M-NO₂]⁺ | Loss of Nitro Group | ~176.1106 |

Note: This table is based on theoretical calculations and common fragmentation patterns and awaits experimental verification.

Chromatographic Purity Assessment

Chromatographic methods are essential for separating the compound of interest from impurities, which may arise from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. Commercial suppliers often indicate a purity of ≥95% or 98.0%, a value typically determined by HPLC.

A standard HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the nitrophenyl group provides a strong chromophore. For instance, in the analysis of the related compound 4-nitrophenol , detection is often set around 290 nm to 320 nm. nist.govnih.gov The purity of this compound is determined by comparing the area of its peak to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization for this specific analyte.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. A suitable mobile phase, typically a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol), is used to separate the compound on a silica (B1680970) gel plate. The position of the compound is identified by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization is often achieved under UV light, which reveals the UV-active nitrophenyl moiety, or by using staining agents like iodine vapor.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. This data is used to confirm the empirical formula of the compound. For this compound (C₁₁H₁₄N₂O₃), the theoretical elemental composition is compared against the experimentally determined values. A close correlation between the calculated and found values provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 59.45 |

| Hydrogen | H | 6.35 |

| Nitrogen | N | 12.60 |

| Oxygen | O | 21.60 |

Note: Experimental values are expected to be within ±0.4% of the theoretical values to be considered a good match.

Molecular Structure and Conformational Analysis

The structural elucidation of 1-(4-Nitrophenyl)-4-piperidinol has been primarily achieved through single-crystal X-ray diffraction, a powerful technique for determining the precise arrangement of atoms within a crystalline solid.

Crystal Structure Determination

The investigation into the solid-state structure of this compound, a non-linear optical (NLO) chromophore, has been successfully carried out using X-ray crystallography. iucr.org This method provides definitive data on the molecule's conformation and the intermolecular interactions that dictate its packing in the crystal lattice.

The crystalline form of this compound belongs to a centrosymmetric space group, which is a key determinant of its bulk properties. iucr.org The specific parameters of the unit cell, which is the fundamental repeating unit of the crystal, have been meticulously measured.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₄N₂O₃ |

| Formula Weight | 222.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.013 (2) |

| b (Å) | 5.742 (1) |

| c (Å) | 16.516 (3) |

| β (°) | 107.45 (3) |

| Volume (ų) | 1086.9 (4) |

| Z | 4 |

The six-membered piperidinol ring is a central feature of the molecule's structure. X-ray diffraction analysis confirms that this ring adopts a stable chair conformation. iucr.org This is a common, low-energy arrangement for piperidine (B6355638) and its derivatives. researchgate.netnih.gov In this conformation, the carbon and nitrogen atoms of the ring are puckered, minimizing steric strain and torsional strain.

The arrangement of molecules within the crystal, known as crystal packing, is governed by a network of intermolecular forces. In the case of this compound, hydrogen bonding is the dominant interaction that dictates the molecular assembly. iucr.org

A significant feature of the crystal packing is the formation of hydrogen bonds. Specifically, the hydroxyl (-OH) group of the piperidinol ring acts as a hydrogen bond donor, while one of the oxygen atoms of the nitro (–NO₂) group on an adjacent molecule serves as the acceptor. iucr.org This interaction links the molecules into chains, creating a stable, extended network throughout the crystal. This type of hydrogen bonding between hydroxyl and nitro groups is a well-recognized motif in the crystal engineering of nitro-containing compounds.

Intermolecular Interactions and Crystal Packing Motifs

Aromatic Stacking Interactions

Aromatic stacking, also known as π-π stacking, refers to the noncovalent interaction between aromatic rings. These interactions are crucial in various chemical and biological systems, influencing molecular recognition, self-assembly, and the stability of crystal structures. They arise from a combination of electrostatic and van der Waals forces. In the context of this compound, the nitrophenyl group provides the aromatic component necessary for such interactions.

Detailed experimental or computational studies specifically documenting the aromatic stacking interactions for this compound are not prominently available in the reviewed scientific literature. However, analysis of related structures, such as salts of 1-(4-nitro-phenyl)-piperazine, has shown the presence of offset π-π interactions between phenyl groups in the crystal lattice. nih.gov In some cases, π-π stacking interactions are absent and other forces like hydrogen bonds dominate the supramolecular assembly. nih.gov For a definitive understanding of this compound, a crystal structure analysis would be required to determine the presence, geometry, and energetic contribution of any π-π stacking.

Computational Structural Elucidation

Computational chemistry provides powerful tools to predict and analyze the structure and properties of molecules, offering insights that complement experimental data.

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the electronic structure and geometry of molecules. researchgate.net DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. mdpi.com These methods can be used to optimize the molecular geometry, calculate energies, and predict various properties like vibrational frequencies and electronic transitions. mdpi.com

For this compound, specific DFT or HF computational studies are not readily found in the surveyed literature. Such calculations would typically be employed to determine the most stable three-dimensional structure of the molecule, analyze the distribution of electron density, and calculate the energies of its frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity. unec-jeas.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal information about the conformational changes, flexibility, and interactions of a molecule in a simulated environment, such as in a solvent or interacting with other molecules. nih.gov

Specific molecular dynamics simulation studies for this compound have not been identified in the public research domain. An MD simulation could provide valuable insights into how the piperidinol and nitrophenyl rings move and interact with their surroundings, identifying preferred orientations and the dynamics of intermolecular hydrogen bonding.

Conformational Landscape and Energy Minima

The conformational landscape of a molecule describes all the possible spatial arrangements of its atoms (conformers) and their corresponding potential energies. Identifying the low-energy conformers (energy minima) is crucial for understanding a molecule's behavior, as these are the most likely shapes the molecule will adopt. nih.gov

A detailed analysis of the conformational landscape and energy minima for this compound is not available in the reviewed literature. A comprehensive conformational search, typically performed using computational methods, would be necessary to identify the stable conformers. Key aspects to investigate would include the orientation of the nitrophenyl group relative to the piperidinol ring (axial vs. equatorial) and the puckering of the piperidine ring itself. Studies on similar 4-substituted piperidines have shown that the preference for axial or equatorial substitution can be influenced by electrostatic interactions. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the nature and extent of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.govnih.gov The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts in a quantitative manner. unec-jeas.com

While Hirshfeld surface analysis has been applied to related compounds like salts of 1-(4-nitro-phenyl)-piperazine and derivatives of N-(4-nitro-phen-yl)-2-(piperidin-1-yl)acetamide, a specific analysis for this compound is not present in the available scientific reports. nih.govnih.gov Such an analysis would require single-crystal X-ray diffraction data for the compound. It would allow for the quantification of contacts involving the nitro group, the hydroxyl group, and the aromatic ring, providing a detailed picture of the crystal packing forces.

Advanced Applications in Materials Science

Non-Linear Optical (NLO) Properties and Chromophore Design

The quest for new materials with significant NLO properties for applications in optoelectronics and photonics has driven research into organic molecules with large hyperpolarizabilities. The design of such molecules often involves the creation of a "push-pull" system, where an electron-donating group is linked to an electron-accepting group through a π-conjugated system.

For practical applications, NLO chromophores are often incorporated into polymer matrices. The 4-piperidinol functional group in the target molecule offers a potential site for chemical modification, allowing for its integration into polymer chains as a side-chain chromophoric mesogen. The hydroxyl group could be functionalized to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate, enabling the creation of NLO-active polymers. The rigid piperidine (B6355638) ring and the polar nitro and hydroxyl groups could also contribute to the formation of liquid crystalline (mesogenic) phases, which can facilitate the non-centrosymmetric alignment of the chromophores necessary for macroscopic second-order NLO response.

Table 1: Theoretical NLO Properties of a Hypothetical 1-(4-Nitrophenyl)-4-piperidinol Derivative

| Property | Predicted Value | Significance |

| First Hyperpolarizability (β) | Moderate to High | Indicates potential for second-order NLO effects. |

| Dipole Moment (μ) | High | Contributes to the alignment of chromophores in an electric field. |

| Absorption Maximum (λmax) | UV-Visible Region | Determines the transparency window for optical applications. |

Note: This table is illustrative and based on general principles of NLO chromophore design. Actual values would require experimental determination or specific quantum chemical calculations.

Development of Specialized Polymers and Coatings

The presence of the reactive hydroxyl group on the piperidine ring opens up possibilities for the use of this compound as a monomer or a functional additive in the development of specialized polymers and coatings. For instance, its incorporation into polyurethane or polyester (B1180765) backbones could impart specific properties to the resulting material. The polar nitrophenyl group could enhance adhesion and modify the surface energy of coatings. Furthermore, piperidine derivatives have been investigated as stabilizers for synthetic polymers, suggesting a potential dual functionality for this compound.

Role as a Building Block for Complex Material Architectures

Beyond simple polymers, this compound could serve as a versatile building block for more complex material architectures. The bifunctionality of the molecule (the reactive hydroxyl group and the potential for coordination through the piperidine nitrogen or the nitro group's oxygen atoms) could be exploited in the synthesis of metal-organic frameworks (MOFs) or supramolecular assemblies. Such materials could exhibit interesting properties for applications in gas storage, catalysis, or sensing, driven by the specific chemical nature of the nitrophenyl and piperidinol moieties.

Mechanistic and Theoretical Pharmacology

Target Interaction and Receptor Binding Studies

The biological effects of a compound are predicated on its interaction with specific molecular targets within the body, such as enzymes and receptors.

Derivatives of 1-(4-nitrophenyl)-4-piperidinol have been investigated for their ability to inhibit various enzymes. For instance, related structures containing a nitrophenyl group have been studied as potential inhibitors of enzymes like tyrosinase and (4-hydroxyphenyl)pyruvate dioxygenase (HPPD). nih.govnih.gov The nitro group, being strongly electron-withdrawing, can play a crucial role in the binding of these compounds to the active site of an enzyme. nih.gov

In the case of tyrosinase, a key enzyme in melanin (B1238610) synthesis, nitrophenylpiperazine derivatives have demonstrated inhibitory activity. nih.gov Kinetic studies of one such derivative revealed a mixed-type inhibition mechanism, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This type of interaction indicates the presence of binding sites other than the primary active site, potentially allosteric sites. nih.gov Similarly, the inhibitor NTBC, which contains a nitrophenyl moiety, binds to the Fe(II) center in the active site of HPPD, an enzyme involved in tyrosine metabolism. nih.gov The binding process is complex, involving a multi-step association that culminates in a tightly bound inhibitor-enzyme complex. nih.gov

Receptor binding assays are essential for determining the affinity of a compound for a specific receptor. Arylpiperidine and arylpiperidinol scaffolds, such as the one found in this compound, are known to interact with a variety of receptors, including sigma (σ) receptors and G-protein coupled receptors (GPCRs) like adrenergic receptors. nih.govnih.gov

Studies on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have shown their potential as selective sigma-1 receptor ligands. nih.gov The binding affinity is influenced by the nature and position of substituents on both the piperidine (B6355638) nitrogen and the phenyl ring. nih.gov Radioligand binding assays, often using tritiated ligands like [³H]dihydroalprenolol for adrenergic receptors, are employed to determine the inhibition constant (Ki) of test compounds. nih.gov These assays quantify the ability of the compound to displace a known radioligand from its receptor, providing a measure of binding affinity. nih.gov For example, various arylpiperazine compounds have been tested for their binding affinity at β1-adrenergic receptors, with pKi values indicating the strength of the interaction. nih.gov

By inhibiting enzymes or binding to receptors, this compound derivatives can modulate various physiological processes. The inhibition of enzymes like tyrosinase can affect pigmentation processes, while interaction with HPPD is relevant to amino acid metabolism. nih.govnih.gov

The interaction with neuronal receptors, such as sigma receptors, suggests a potential to modulate neurological processes. nih.gov Sigma receptors are involved in a range of cellular functions, and ligands that bind to them can influence these pathways. nih.gov Furthermore, the piperidine scaffold is a common feature in compounds with a wide array of biological activities, including antimicrobial and anti-inflammatory effects, indicating the potential for its derivatives to modulate processes related to infection and inflammation. ajchem-a.combiomedpharmajournal.org

The mechanism of action for a compound is a comprehensive description of its molecular interactions and the subsequent cascade of events that lead to a physiological response. For derivatives of this compound, the mechanism is tied to their specific molecular targets.

For example, the antibacterial action of related nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within the target organism, which produces toxic reactive species. researchgate.net For enzyme inhibitors, the mechanism involves specific binding interactions, such as the bidentate coordination of a triketone inhibitor with the active site metal ion in HPPD, which effectively blocks the enzyme's catalytic activity. nih.gov In the context of receptor ligands, the mechanism involves binding to the receptor and either activating or blocking its downstream signaling pathways.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. nih.govnih.govamanote.com

The biological activity of the this compound scaffold can be significantly altered by modifying its constituent parts: the nitrophenyl ring, the piperidine core, and the hydroxyl group.

Modifications on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The nitro group at the para-position is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule. nih.gov Studies on similar structures have shown that replacing or adding other groups can drastically change activity. For example, in some series, electron-withdrawing groups like trifluoromethyl or cyano can enhance activity, whereas electron-donating groups like methoxy (B1213986) may have a different effect. nih.gov

Modifications on the Piperidine Ring: The piperidine ring itself can be modified. For instance, adding substituents to the carbon atoms of the piperidine ring can create stereocenters and affect the molecule's conformation, which in turn can influence how it fits into a binding site. ajchem-a.com

Modifications at the Piperidine Nitrogen and Hydroxyl Group: The substituent attached to the piperidine nitrogen is a key determinant of activity. In many biologically active piperidine derivatives, this position is occupied by groups like a benzyl (B1604629) or other aromatic moieties. nih.gov The 4-hydroxyl group provides a hydrogen bond donor and acceptor, which can be a crucial interaction point with a biological target. Esterification or replacement of this hydroxyl group would significantly alter the compound's binding properties. nih.gov

The following table summarizes SAR findings for related piperidinol derivatives, illustrating the effect of specific modifications on anti-tuberculosis activity. nih.gov

| Compound | R Group (Modification on the Phenoxy Ring) | Biological Activity (MIC in µg/mL against M. tuberculosis) |

| 4g | 4-fluoro | >100 |

| 4l | 3,4-dichloro | 6.25 |

| 4n | 4-(trifluoromethyl) | 3.13 |

This table is based on data for 1-(3-phenoxy-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol derivatives, which share a substituted piperidinol core. The data illustrates the significant impact of substitutions on the terminal phenyl ring on biological activity. nih.gov

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govunina.it For a molecule like this compound, the key pharmacophoric features are derived from its distinct chemical groups: the piperidinol ring, the hydroxyl group, and the nitrophenyl substituent.

A pharmacophore model for this class of compounds would typically include:

A Hydrogen Bond Acceptor (HBA): The oxygen atom of the hydroxyl group.

A Hydrogen Bond Donor (HBD): The hydrogen atom of the hydroxyl group.

A Positively Ionizable (PI) feature: The piperidine nitrogen, which is expected to be protonated at physiological pH. nih.gov

An Aromatic Ring (AR): The nitrophenyl group.

These features are common in molecules that target receptors in the central nervous system, such as opioid receptors. Studies on related 4-phenylpiperidine (B165713) derivatives have confirmed that features such as a positive ionizable center, hydrogen bond acceptors, and aromatic groups are critical for activity. researchgate.netnih.gov

Lead optimization is the process of chemically modifying a compound to improve its potency, selectivity, and pharmacokinetic properties. oncodesign-services.com For this compound, lead optimization strategies could involve:

Modification of the Phenyl Ring: Altering the substituents on the phenyl ring can modulate electronic properties and target interactions. For example, replacing the nitro group with other electron-withdrawing or electron-donating groups could fine-tune activity.

Alteration of the Piperidine Nitrogen: Introducing different substituents on the piperidine nitrogen can impact the compound's basicity and ability to cross the blood-brain barrier.

Stereochemical Analysis: The 4-position of the piperidinol is a chiral center, and separating and testing individual enantiomers is a standard optimization step, as biological targets are often stereoselective.

The goal of this iterative process is to enhance the desired therapeutic effects while minimizing potential off-target interactions. ajrconline.org The success of lead optimization relies on establishing a clear structure-activity relationship (SAR), often through computational studies and in vitro testing. oncodesign-services.com

Computational Pharmacology and Molecular Modeling

Computational techniques are instrumental in predicting the pharmacological profile of compounds like this compound before extensive laboratory synthesis and testing. These methods provide insights into potential biological targets and the molecular basis of their interactions.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. Given the structural similarities of the 4-phenylpiperidine scaffold to known opioid analgesics, opioid receptors are a logical target for docking simulations with this compound. nih.gov

Docking simulations would place the compound into the binding pocket of a receptor, such as the µ-opioid receptor (MOR), to calculate a binding affinity score and visualize the interaction patterns. In silico studies have shown that various opioid compounds can effectively bind to the active sites of receptors, and these models can be used to predict the binding of new molecules. nih.govnih.gov

Ligand-Protein Interaction Analysis (e.g., Opioid Receptors)

Following docking, a detailed analysis of the interactions between this compound and the amino acid residues of the receptor's binding site is performed. For the µ-opioid receptor, key interactions for similar ligands often involve a conserved aspartic acid residue (Asp147) and residues in the transmembrane helices.

The predicted interactions for this compound within the MOR binding site would likely include:

Ionic Bond: A salt bridge between the protonated piperidine nitrogen of the ligand and the negatively charged carboxylate of Asp147. This is a canonical interaction for most opioid ligands.

Hydrogen Bonding: The hydroxyl group at the 4-position of the piperidine ring can act as both a hydrogen bond donor and acceptor, potentially forming bonds with residues like Tyr148 or His319.

Aromatic Interactions: The 4-nitrophenyl ring could engage in π-π stacking or hydrophobic interactions with aromatic residues such as Tyr326 or Trp293 within the binding pocket.

| Interaction Type | Ligand Feature | Potential Interacting Residue (µ-Opioid Receptor) |

| Ionic Interaction | Protonated Piperidine Nitrogen | Asp147 |

| Hydrogen Bond | 4-Hydroxyl Group | Tyr148, His319 |

| Aromatic/Hydrophobic | 4-Nitrophenyl Ring | Tyr326, Trp293, Ile296 |

These interactions are crucial for stabilizing the ligand-receptor complex and are believed to be a prerequisite for initiating the signal transduction cascade. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR model could predict their potency as, for example, opioid agonists.

A study on 4-phenylpiperidine derivatives acting as µ-opioid agonists used a neural network approach to build a QSAR model. nih.gov A variety of molecular descriptors were calculated, and the most relevant ones were selected to correlate with analgesic activity. The established model was validated and used to hypothesize a pharmacophore model, highlighting its utility in guiding structural optimization. nih.gov

Key descriptors in such a model often relate to the electronic, steric, and hydrophobic properties of the molecules.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges | Governs polar interactions and hydrogen bonding. |

| Steric | Molecular Volume, Verloop Parameters | Defines the size and shape constraints of the binding pocket. |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Describes molecular branching and shape. |

By analyzing the coefficients of these descriptors in a QSAR equation, researchers can determine which properties are most important for enhancing biological activity. For instance, studies on related nitrofuran compounds have shown that the presence of a nitro-substituted ring is essential for their antimicrobial activity. aimspress.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a quantitative approach used to understand the relationship between a drug's concentration in the body over time and its observed effects. nih.gov PK describes what the body does to the drug (absorption, distribution, metabolism, excretion), while PD describes what the drug does to the body (the drug's effect). nih.gov

For a compound like this compound, a PK/PD model could be developed to predict its efficacy and guide further development. This process involves:

Developing a PK Model: Characterizing the compound's absorption and elimination rates, often using a one- or two-compartment model based on preclinical data. nih.gov

Developing a PD Model: Relating the plasma concentrations of the compound to a specific biological effect (e.g., receptor occupancy or a physiological response). This is often described by an Emax model, which includes parameters like EC50 (the concentration at which 50% of the maximum effect is observed).

Integration: Combining the PK and PD models to simulate the time course of the drug's effect following administration.

A study on a novel kappa opioid receptor (KOR) antagonist successfully used PK/PD modeling to translate preclinical data from rats to predict the human response, demonstrating the power of this approach. nih.gov The model accurately predicted the human inhibitory constant (Ki) based on preclinical parameters, validating its utility in drug development. nih.gov

| PK/PD Parameter | Description | Example Value (from a KOR antagonist study) nih.gov |

| EC50 (ng/mL) | Concentration for 50% maximal effect | 34.3 (for agonist) |

| Emax (ng/mL) | Maximum possible effect | 39.7 (prolactin increase) |

| Ki (ng/mL) | Inhibitory constant | 414 (rat), 39.2 (human) |

| CL (L/hr/kg) | Clearance | Varies |

| Vd (L/kg) | Volume of Distribution | Varies |

This modeling approach is critical for optimizing compounds by predicting how structural changes will affect not only their potency (PD) but also their bioavailability and half-life (PK). nih.govnih.gov

Biological Activity and Therapeutic Potential of Derivatives

Anti-Cancer Research

The quest for novel anti-cancer agents has led researchers to investigate the cytotoxic potential of various synthetic compounds, including derivatives of piperidine (B6355638). The introduction of different substituents on the piperidine ring and the phenyl group has been shown to influence their activity against various cancer cell lines.

Research into the anti-cancer properties of compounds structurally related to 1-(4-nitrophenyl)-4-piperidinol has demonstrated their ability to inhibit the growth of specific cancer cells. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share a similar piperazine (B1678402) core, were evaluated for their cytotoxicity against a panel of human cancer cell lines, including the liver cancer cell line Huh7 and the breast cancer cell line T47D. nih.gov These studies are crucial in the initial screening of potential anti-cancer drugs.

Another study focused on 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives, which also feature a substituted piperidine moiety. These compounds were assessed for their cytotoxic effects against four different cancer cell lines, including T47D. nih.gov

The cytotoxic potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

In the study of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, several compounds exhibited significant cell growth inhibitory activity against both Huh7 and T47D cell lines. nih.gov For example, one of the derivatives, designated as compound 5a , showed notable cytotoxicity. The specific IC50 values for the most active compounds from this series are presented in the table below.

Table 1: Cytotoxic Activity (IC50 in µM) of Selected Piperazine Derivatives

| Compound | Huh7 | T47D |

|---|---|---|

| 5a | 15.2 | 12.5 |

| 5b | 18.7 | 16.3 |

| 5c | 14.8 | 11.9 |

| 5g | >20 | >20 |

Data sourced from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. nih.gov

Similarly, the investigation of 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives revealed that a compound bearing a hydroxyl group at the para position of the piperidine ring was the most active within its series against breast cancer cell lines. nih.gov The therapeutic index (TI), which is a measure of the relative safety of a drug, was also calculated for the most promising compound. nih.gov

Analgesic Properties

The piperidine scaffold is a well-known pharmacophore present in many potent analgesic drugs. Consequently, researchers have explored derivatives of this compound for their potential to alleviate pain.

The analgesic effects of novel compounds are typically evaluated in established animal models of pain. These models can mimic different types of pain, such as acute thermal pain (hot-plate and tail-flick tests) or inflammatory pain (acetic acid-induced writhing test).

A study on derivatives of 4-acetyl-4-phenylpiperidine (B1606740) and 4-hydroxy-4-phenylpiperidine, which are structurally related to the compound of interest, assessed their analgesic activity using the acetic acid-induced writhing test and the tail-flick test in mice. researchgate.net The writhing test is a model of visceral pain, where a reduction in the number of writhes indicates an analgesic effect. The tail-flick test, on the other hand, measures the response to a thermal stimulus and is indicative of centrally mediated analgesia. The study found that while many of the 4-acetyl-4-phenylpiperidine derivatives showed some protection against writhing, they were inactive in the tail-flick test, suggesting a peripheral mechanism of action. researchgate.net

Another relevant study investigated several 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives for their analgesic activity using the Eddy's hot plate method. scielo.br This test also assesses the response to a thermal pain stimulus. The results indicated that several of the synthesized compounds exhibited significant analgesic activity. scielo.br

The mechanisms through which these piperidine derivatives exert their analgesic effects can be varied. Some may act on the central nervous system, potentially interacting with opioid receptors, while others may have peripheral actions, such as inhibiting the production of pain-mediating substances.

For instance, the lack of activity in the tail-flick test for the 4-acetyl-4-phenylpiperidine derivatives suggests that their analgesic effect is likely not mediated by central opioid pathways. researchgate.net In contrast, a study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated that its anti-nociceptive effect involves the serotonergic pathway. nih.gov This was concluded from experiments where pre-treatment with antagonists of the serotonin (B10506) system counteracted the analgesic effect of the compound. nih.gov While not a direct derivative of this compound, this finding highlights a potential mechanistic pathway for related compounds.

Anti-Inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents is an active area of research, and piperidine derivatives have shown promise in this regard.

The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats. In this model, the injection of carrageenan into the rat's paw induces an inflammatory response, characterized by swelling (edema). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

A study on several 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives found that some compounds exhibited significant anti-inflammatory activity in the carrageenan-induced hind paw edema model. scielo.br Similarly, research on piperazine derivatives has also demonstrated their anti-inflammatory properties. For example, the compound LQFM-008 was shown to reduce paw edema in the carrageenan test and also decrease cell migration and protein exudation in a pleurisy model of inflammation. nih.gov Furthermore, some piperidone-containing compounds, developed as curcumin (B1669340) mimics, have shown anti-inflammatory properties with potency higher than standard non-steroidal anti-inflammatory drugs like indomethacin (B1671933) and ibuprofen, and with reduced gastric side effects. nih.gov

B

Toxicological Considerations and Metabolic Pathways

Metabolic Transformation of Nitrophenyl Compounds

Nitrophenyl compounds undergo extensive metabolic transformation in the body, a process categorized into two main phases aimed at increasing their water solubility to facilitate excretion. longdom.orgusmlestrike.com

The biotransformation of nitrophenols involves both Phase I and Phase II metabolic reactions. cdc.gov

Phase I Metabolism: These reactions introduce or expose functional groups (like -OH, -NH₂, -SH) on the compound, making it more polar. longdom.orgusmlestrike.comfirsthope.co.in For nitrophenols, Phase I reactions are primarily mediated by the cytochrome P450 (CYP450) enzyme system and include oxidation and reduction. cdc.govfirsthope.co.in Oxidation can lead to the formation of catechols, while reduction of the nitro group yields aminophenols. cdc.gov

Phase II Metabolism: Also known as conjugation, this phase involves attaching endogenous molecules to the parent compound or its Phase I metabolites. longdom.orgfirsthope.co.in This process significantly increases the compound's water solubility, preparing it for elimination. longdom.org Common Phase II reactions for nitrophenols include conjugation with glucuronic acid (glucuronidation), inorganic sulfates (sulfation), and glutathione. cdc.govcdc.gov

| Metabolic Phase | Reaction Type | Description | Key Enzymes | Example for Nitrophenols |

|---|---|---|---|---|

| Phase I | Oxidation, Reduction, Hydrolysis | Introduces or exposes polar functional groups to increase hydrophilicity. longdom.orgusmlestrike.com | Cytochrome P450 (CYP) Enzymes firsthope.co.in | Hydroxylation to form nitrocatechol; Reduction of the nitro group to form aminophenol. cdc.gov |

| Phase II | Conjugation | Attaches endogenous molecules to the compound or its metabolites, greatly increasing water solubility for excretion. longdom.orgfirsthope.co.in | UGTs, SULTs, GSTs firsthope.co.in | Formation of glucuronide, sulfate, and mercapturic acid derivatives. cdc.govcdc.gov |

The metabolism of 4-nitrophenol, the core structure of the compound , results in several key metabolites. cdc.gov Phase I reactions produce 4-aminophenol (through reduction of the nitro group) and 4-nitrocatechol (through oxidation). cdc.gov Subsequently, the parent compound and these Phase I metabolites undergo Phase II conjugation. cdc.gov This leads to the formation of various water-soluble products, including 4-nitrophenol glucuronide, 4-nitrophenol sulfate, and mercapturic acid derivatives (from glutathione conjugation). cdc.govcdc.gov These conjugated metabolites are then readily excreted, primarily in the urine. cdc.gov

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in Phase I metabolism. firsthope.co.inwashington.edu For nitrophenols, specific isoforms of CYP enzymes are responsible for their oxidative transformation. cdc.gov In particular, the hydroxylation of 4-nitrophenol to form 4-nitrocatechol is mediated by the CYP2E1 enzyme. cdc.govnih.gov The activity of CYP enzymes like CYP2E1 is crucial as it can influence the rate of detoxification and the potential for forming reactive intermediates. nih.govresearchgate.net

Systemic Toxicity Assessment (General Nitrophenols Context)

Exposure to nitrophenols can lead to systemic toxicity. scbt.comepa.gov Acute inhalation or ingestion may cause symptoms such as headaches, drowsiness, and nausea. epa.gov Animal studies on 4-nitrophenol have identified the hematological system and the eyes as sensitive targets of toxicity following inhalation exposure. nih.govcdc.gov Ocular effects can include corneal opacity and cataracts, potentially due to direct contact with the compound or a systemic effect. nih.gov Hematological effects are a significant concern, with the potential to disrupt the oxygen-carrying capacity of the blood. llojibwe.org

Methemoglobinemia Considerations (General Nitrophenols Context)

A primary toxicological concern associated with nitrophenyl compounds and related substances like nitrobenzene is the induction of methemoglobinemia. scbt.comiosrjournals.orgaoemj.org This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). iosrjournals.orgaoemj.org Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and reduced oxygen delivery to tissues. scbt.comiosrjournals.org

The clinical manifestation of methemoglobinemia is cyanosis, a bluish discoloration of the skin, lips, and nail beds, which does not resolve with oxygen therapy. scbt.comiosrjournals.org The severity of symptoms correlates with the percentage of methemoglobin in the blood. iosrjournals.org

| Methemoglobin Level | Associated Signs and Symptoms |

|---|---|

| <15% | Often asymptomatic; possible slate-gray cyanosis. |

| 20-30% | Headache, fatigue, nausea, exertional dyspnea, and tachycardia. iosrjournals.org |

| 30-50% | Increasingly severe headache, weakness, dizziness, confusion, and lethargy. scbt.com |

| 50-70% | Risk of arrhythmias, seizures, coma, metabolic acidosis, and respiratory distress. iosrjournals.org |

| >70% | High risk of cardiovascular collapse and mortality. iosrjournals.org |

Influence of Chemical Structure on Biotransformation and Toxicity

The specific chemical structure of a nitrophenol derivative significantly influences its metabolic fate and toxic potential, a concept studied through quantitative structure-activity relationships (QSAR). oup.comnih.gov Key physicochemical properties that modulate toxicity include lipophilicity (measured as log Kₒw) and acidity (pKa). oup.comoup.com

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research will prioritize the development of innovative and environmentally friendly methods for synthesizing 1-(4-Nitrophenyl)-4-piperidinol and its derivatives. Current synthetic routes can be complex, often involving multiple steps. ontosight.ai Researchers are exploring greener protocols, such as one-pot synthesis methods and the use of less hazardous reagents and solvents to improve efficiency and reduce environmental impact. core.ac.uk The aim is to create more streamlined and sustainable processes, potentially utilizing techniques like catalytic hydrogenation or intramolecular radical cyclization, which have shown promise in the synthesis of other piperidine (B6355638) compounds. mdpi.com

In-depth Mechanistic Studies of Biological Interactions and Therapeutic Effects

A critical area of future investigation involves detailed mechanistic studies to fully understand how this compound and its derivatives interact with biological targets. The piperidine nucleus is a known pharmacophore with a wide range of biological activities, including analgesic and anti-inflammatory properties. nih.govresearchgate.net

Derivatives of the closely related 4-(4'-bromophenyl)-4-piperidinol have shown significant analgesic effects, suggesting that the piperidinol scaffold can interact with targets like opioid receptors. researchgate.net Future studies will likely employ techniques such as molecular docking to elucidate the specific binding interactions between these compounds and their biological targets, paving the way for the design of more potent and selective therapeutic agents. researchgate.net

Exploration of New Material Science Applications and Advanced Chromophore Development

The unique chemical structure of this compound, particularly the presence of the nitro group, suggests potential applications in material science. ontosight.ai The nitro group is a well-known electron-withdrawing group that can be modified for various applications. researchgate.net This opens up possibilities for developing novel chromophores and other advanced materials. Future research could explore the synthesis of derivatives with tailored optical and electronic properties for use in fields such as nonlinear optics or as components in advanced polymers. The chromenopyridine scaffold, which can be synthesized from related starting materials, has also shown a broad spectrum of biological properties and potential for further development. mdpi.com

Advanced Computational Modeling for Predictive Research and Drug Design

Computational modeling will be an indispensable tool in the future exploration of this compound. mdpi.com Techniques such as molecular docking, density functional theory (DFT) analysis, and molecular dynamics simulations can provide valuable insights into the stability, reactivity, and biological activity of novel derivatives. chemrxiv.orgresearchgate.net These in-silico methods allow for the rational design of new compounds with improved pharmacokinetic profiles and enhanced therapeutic effects, accelerating the drug discovery process. chemrxiv.org By predicting how structural modifications will affect a molecule's properties, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net

Investigation of this compound as a Scaffold for Diverse Pharmacological Agents

The this compound structure represents a versatile scaffold that can be chemically modified to generate a diverse library of pharmacological agents. nih.govresearchgate.net The piperidine ring is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including as mu receptor agonists, antimicrobials, and agents for treating neurological disorders. nih.govontosight.aibiomedpharmajournal.org

Future research will focus on synthesizing and evaluating new derivatives of this compound to explore their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. mdpi.comencyclopedia.pub The goal is to develop novel drug candidates with improved efficacy and selectivity for various diseases. researchgate.net

Interactive Data Table: Biological Activities of Related Piperidine Derivatives

| Compound/Scaffold | Biological Activity | Research Focus |

| 4-(4'-bromophenyl)-4-piperidinol Derivatives | Analgesic, Antiplatelet researchgate.net | Pain and inflammation researchgate.net |

| 4-Piperidinol Derivatives | Anti-inflammatory, Antimicrobial, Anticancer ontosight.ai | Therapeutic effects ontosight.ai |

| 4-Phenyl Piperidine | Mu receptor agonists nih.gov | Pain management nih.gov |

| Piperidin-4-ones | Anticancer, Anti-HIV nih.gov | Antiviral and anticancer therapies nih.gov |

| Chiral Piperidine Scaffolds | Modulating physicochemical properties, Enhancing biological activities researchgate.net | Drug design and discovery researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Nitrophenyl)-4-piperidinol, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via Mannich reactions or multistep alkylation protocols . For example, Mannich reactions using 4-nitrophenyl ketones and piperidine derivatives under acidic catalysis (e.g., HCl) yield intermediates that are reduced to the final product . Reaction optimization involves:

- Temperature control : Excess heat may lead to nitro group decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability .

- Catalyst choice : Acidic conditions (pH 4–6) improve imine formation efficiency .

Typical yields range from 60–85%, with purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Q. What solvent systems are optimal for handling this compound in experimental workflows?

Methodological Answer:

- Polar solvents : DMSO or ethanol dissolve the compound effectively (solubility >50 mg/mL at 25°C) .

- Avoid chloroform : Nitro groups may undergo photodegradation in halogenated solvents .

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the piperidinol hydroxyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological role of this compound?

Methodological Answer:

- Functional group modification : Replace the nitro group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess receptor binding affinity .

- Pharmacophore mapping : Compare with NMDA receptor antagonists (e.g., Co 101244 hydrochloride) to identify critical hydrogen-bonding sites at the 4-piperidinol hydroxyl .

- In vitro assays : Test derivatives in neuronal cell lines for NMDA-induced cytotoxicity inhibition (IC₅₀ calculations via MTT assays) .

Q. How can contradictory pharmacological data for this compound be resolved?

Methodological Answer:

- Dose-response validation : Replicate studies across multiple cell lines (e.g., SH-SY5Y vs. PC12) to rule out cell-specific effects .

- Metabolite profiling : Use LC-MS to detect degradation products (e.g., nitrophenol) that may interfere with assays .

- Receptor subtype specificity : Employ radioligand binding assays (³H-MK-801 for NMDA receptors) to confirm target engagement .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model electron density at the nitro group (LUMO ≈ –1.8 eV) .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous buffers to predict hydrolysis rates .

- QSAR models : Corrate Hammett σ values of substituents with reaction kinetics (ρ ≈ +2.1 for nitro-group reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.